6-Cyclopropyl-2-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with the molecular formula C20H20F3N3O2 and a molecular weight of 391.394 This compound is notable for its unique structure, which includes a cyclopropyl group, a trifluoromethyl-substituted benzoyl group, and a piperidinyl-pyridazinone core
Preparation Methods
The synthesis of 6-Cyclopropyl-2-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the piperidinyl-pyridazinone core and the introduction of the cyclopropyl and trifluoromethylbenzoyl groups. Specific synthetic routes and reaction conditions are often tailored to optimize yield and purity. Industrial production methods may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 6-Cyclopropyl-2-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one include other pyridazinone derivatives and trifluoromethyl-substituted compounds. These compounds may share similar structural features but can differ in their specific functional groups and overall biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c21-20(22,23)15-3-1-2-14(12-15)19(28)25-10-8-16(9-11-25)26-18(27)7-6-17(24-26)13-4-5-13/h1-3,6-7,12-13,16H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEPFEYBIYWYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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